N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-8-4-5-10(6-9(8)2)16-12-11-13(15-7-14-12)19(3)18-17-11/h4-7H,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXOXPXTYWNPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, forming the triazole ring.
Pyrimidine Ring Construction: The pyrimidine ring is usually constructed via a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halides or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases
Biological Studies: The compound is used to study cell cycle regulation and apoptosis due to its potential to inhibit key enzymes involved in these processes.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical structure.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Comparison of Key Triazolopyrimidine Derivatives
*Ticagrelor’s 7-substituent includes a cyclopropane-amine and hydroxyethoxy group .
Biological Activity
N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C13H14N6
- Molecular Weight : 258.29 g/mol
- CAS Number : 7584258
The compound exhibits its biological activity primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By disrupting this process, this compound can induce apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:
Case Studies
- HeLa Cell Study : In vitro studies showed that this compound effectively inhibited the proliferation of HeLa cells with an IC50 value of 0.45 µM. The mechanism involved the disruption of tubulin dynamics and subsequent apoptosis induction through the intrinsic pathway involving mitochondrial depolarization and caspase-9 activation .
- A549 Cell Line : Another study reported that this compound induced significant cytotoxicity in A549 lung cancer cells with an IC50 of 0.53 µM. The compound was shown to block cell cycle progression at the G2/M phase and activate apoptotic pathways .
Structure-Activity Relationship (SAR)
The structural modifications of triazolo-pyrimidine derivatives have been extensively studied to enhance their biological activity. Variations in substituents at the phenyl ring significantly affect the potency against different cancer cell lines. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
